3-(4-fluoro-3-methylbenzenesulfonyl)-6-methyl-2H-chromen-2-one

Description

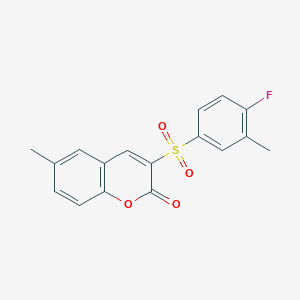

3-(4-Fluoro-3-methylbenzenesulfonyl)-6-methyl-2H-chromen-2-one is a coumarin derivative characterized by a sulfonyl group at position 3 and a methyl group at position 5.

Key structural features:

- Coumarin core: Aromatic benzopyrone system with a ketone at position 2.

- Substituents:

- Position 3: 4-Fluoro-3-methylbenzenesulfonyl group (electron-withdrawing).

- Position 6: Methyl group (electron-donating).

Properties

IUPAC Name |

3-(4-fluoro-3-methylphenyl)sulfonyl-6-methylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FO4S/c1-10-3-6-15-12(7-10)9-16(17(19)22-15)23(20,21)13-4-5-14(18)11(2)8-13/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPGDICSWHHVZGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=O)C(=C2)S(=O)(=O)C3=CC(=C(C=C3)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluoro-3-methylbenzenesulfonyl)-6-methyl-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the chromen-2-one core. One common method involves the condensation of salicylaldehyde with an appropriate ketone under acidic conditions to form the chromen-2-one structure. The fluoro-methylbenzenesulfonyl group can be introduced through a sulfonylation reaction using 4-fluoro-3-methylbenzenesulfonyl chloride as the sulfonylating agent .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluoro-3-methylbenzenesulfonyl)-6-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Substitution: The fluoro and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-(4-fluoro-3-methylbenzenesulfonyl)-6-methyl-2H-chromen-2-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It may be used in the production of advanced materials with specific properties, such as fluorescence or conductivity

Mechanism of Action

The mechanism of action of 3-(4-fluoro-3-methylbenzenesulfonyl)-6-methyl-2H-chromen-2-one involves its interaction with molecular targets such as enzymes or receptors. The fluoro-methylbenzenesulfonyl group can enhance binding affinity and specificity, while the chromen-2-one core can participate in various chemical interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Structural Analogues

Table 1: Substituent Variations in Coumarin Derivatives

Key Observations:

- Biological Relevance : Fluorinated (e.g., 4-fluorophenyl in ) and sulfonylated derivatives are common in drug design due to enhanced metabolic stability and target binding.

Physicochemical Properties

Table 2: Melting Points and Spectral Data

Key Observations:

- Melting Points : Sulfonyl-containing derivatives (e.g., 6e: 197–199°C) generally exhibit higher melting points than ester or ether analogues (e.g., 127–128°C in ), likely due to stronger intermolecular interactions.

- Spectral Data : The coumarin H4 proton resonates at δ 8.18–8.53 ppm across derivatives, indicating minimal electronic perturbation from substituents.

Table 3: Reaction Optimization for Coumarin Derivatives

| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Compound | Reference |

|---|---|---|---|---|---|---|

| 10 mol% Chitosan | Dioxane | 50 | 25 | 93 | 6a | |

| 10 mol% Chitosan | Ethanol | 25 | 15 | 91 | 11a | |

| TEA | Dioxane | 50 | 50 | 79 | 11a |

Key Observations:

Biological Activity

3-(4-fluoro-3-methylbenzenesulfonyl)-6-methyl-2H-chromen-2-one is a synthetic compound belonging to the class of coumarins, which are known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of a sulfonyl group and a fluorinated aromatic moiety contributes to its biological activity by enhancing lipophilicity and modulating interactions with biological targets.

-

Enzyme Inhibition :

- This compound has been studied for its inhibitory effects on steroid sulfatase (STS), an enzyme implicated in the metabolism of steroid hormones. Inhibiting STS can reduce estrogen levels, which is particularly beneficial in treating estrogen-dependent cancers such as breast cancer .

- Molecular docking studies suggest that the compound interacts with specific amino acid residues in the active site of STS, leading to competitive inhibition .

-

Anticancer Activity :

- The compound exhibits significant cytotoxic effects against various cancer cell lines, including estrogen receptor-positive (ER+) MCF-7 and T47D cells, as well as ER-negative (ER-) MDA-MB-231 cells. In vitro studies have shown that it has lower IC50 values compared to standard treatments like tamoxifen .

Case Studies

- In Vitro Studies :

-

In Vivo Studies :

- While specific in vivo data for this exact compound is limited, related coumarin derivatives have shown promising results in animal models for cancer treatment, suggesting potential for therapeutic use pending further research.

Biological Activity Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.